molecular formula C14H29NO3S2 B14716445 S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate CAS No. 21209-08-5

S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate

Cat. No.: B14716445
CAS No.: 21209-08-5
M. Wt: 323.5 g/mol
InChI Key: AUYGGAVPNCGUSB-UHFFFAOYSA-N
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Description

S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates Thiosulfates are known for their sulfur-containing functional groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate typically involves the reaction of 2-bromoethylammonium bromide with sodium ethanethiosulfonate in isopropanol. The reaction mixture is boiled for several hours, followed by the addition of diethyl ether to precipitate the product . This method ensures the formation of the desired thiosulfate compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfates.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfate derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiosulfate compounds.

Scientific Research Applications

S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound acts as a sulfur donor, participating in various biochemical reactions. It can modulate the activity of enzymes involved in sulfur assimilation and detoxification processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-((7-Cyclopentylheptyl)amino)ethyl thiosulfate is unique due to its specific cyclopentylheptyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiosulfate compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

21209-08-5

Molecular Formula

C14H29NO3S2

Molecular Weight

323.5 g/mol

IUPAC Name

7-(2-sulfosulfanylethylamino)heptylcyclopentane

InChI

InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-11-7-3-1-2-4-8-14-9-5-6-10-14/h14-15H,1-13H2,(H,16,17,18)

InChI Key

AUYGGAVPNCGUSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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